Cas no 1824460-31-2 (Pyridine, 3-ethenyl-2-fluoro-5-methyl-)

Pyridine, 3-ethenyl-2-fluoro-5-methyl-, is a fluorinated pyridine derivative characterized by its unique substitution pattern, featuring an ethenyl group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine atom enhances reactivity and metabolic stability, while the ethenyl group offers versatility for further functionalization. Its well-defined regiochemistry ensures consistent performance in coupling reactions and other transformations. Suitable for controlled environments, it is supplied with high purity to meet rigorous research and industrial requirements.
Pyridine, 3-ethenyl-2-fluoro-5-methyl- structure
1824460-31-2 structure
商品名:Pyridine, 3-ethenyl-2-fluoro-5-methyl-
CAS番号:1824460-31-2
MF:C8H8FN
メガワット:137.154225349426
CID:5254030

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 化学的及び物理的性質

名前と識別子

    • Pyridine, 3-ethenyl-2-fluoro-5-methyl-
    • インチ: 1S/C8H8FN/c1-3-7-4-6(2)5-10-8(7)9/h3-5H,1H2,2H3
    • InChIKey: XRNPOVBLNKMHQE-UHFFFAOYSA-N
    • ほほえんだ: C1(F)=NC=C(C)C=C1C=C

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-388709-1.0g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
1.0g
$813.0 2025-03-16
Enamine
EN300-388709-10.0g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
10.0g
$3500.0 2025-03-16
Enamine
EN300-388709-2.5g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
2.5g
$1594.0 2025-03-16
Enamine
EN300-388709-0.05g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
0.05g
$683.0 2025-03-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01103156-1g
3-Ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95%
1g
¥4011.0 2023-03-19
Enamine
EN300-388709-0.25g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
0.25g
$748.0 2025-03-16
Enamine
EN300-388709-5.0g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
5.0g
$2360.0 2025-03-16
Enamine
EN300-388709-0.5g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
0.5g
$781.0 2025-03-16
Enamine
EN300-388709-0.1g
3-ethenyl-2-fluoro-5-methylpyridine
1824460-31-2 95.0%
0.1g
$715.0 2025-03-16

Pyridine, 3-ethenyl-2-fluoro-5-methyl- 関連文献

Pyridine, 3-ethenyl-2-fluoro-5-methyl-に関する追加情報

Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-

The compound Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, also known by its CAS number 1824460-31-2, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound belongs to the pyridine family, a group of heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and advanced materials. The unique structure of Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, characterized by its ethenyl and fluoro substituents at positions 3 and 2 respectively, along with a methyl group at position 5, imparts it with distinctive electronic and steric properties that make it highly versatile.

Recent studies have highlighted the potential of Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, in the development of advanced coordination polymers and metal organic frameworks (MOFs). Researchers have demonstrated that the compound's ability to act as a ligand in metal coordination chemistry is enhanced by its electron-withdrawing groups. This property has led to the synthesis of novel MOFs with improved porosity and stability, which are promising candidates for gas storage and catalytic applications. For instance, a study published in the Journal of Materials Chemistry A in 2023 reported the successful use of Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, as a building block for constructing MOFs with exceptional selectivity for CO2 capture.

In addition to its role in materials science, Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, has also shown promise in medicinal chemistry. The compound's ability to modulate the electronic properties of biological molecules makes it a valuable tool in drug design. Recent research has focused on its potential as a lead compound for developing inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's. A study conducted at the University of California, Los Angeles (UCLA), revealed that derivatives of Pyridine, 3-Ethenyl-2-Fluoro-5-Methyl-, exhibit potent inhibitory activity against beta-secretase (BACE1), an enzyme implicated in amyloid-beta production.

The synthesis of Pyridine, 3-Ethenyl-2-fluoro-5-methyl-, involves a multi-step process that typically begins with the bromination of pyridine derivatives followed by nucleophilic substitution reactions. The introduction of the fluoro group at position 2 is achieved through electrophilic substitution under controlled conditions to ensure regioselectivity. The ethenyl group at position 3 is introduced via alkylation using appropriate reagents such as allyl halides or vinyl sulfonates. Finally, the methyl group at position 5 is introduced through methylation using methyl iodide or similar agents under basic conditions.

From an environmental standpoint, Pyridine derivatives are generally considered non-toxic when handled properly; however, their production and disposal require adherence to standard safety protocols. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing Pyridine derivatives. For example, researchers at Kyoto University have developed a catalytic process using palladium catalysts that significantly reduces waste and energy consumption during the synthesis of Pyridine derivatives like Pyridine, 3-Ethenyl-2-fluoro-5-methyl-. This approach aligns with global efforts to promote environmentally friendly chemical manufacturing practices.

In terms of commercial applications, Pyridine derivatives are widely used as intermediates in pharmaceutical synthesis and agrochemical production. The unique electronic properties of Pyridine derivatives make them ideal candidates for use as ligands in transition metal complexes used in catalysis. For instance, Pyridine derivatives are commonly employed as catalysts in olefin polymerization reactions due to their ability to stabilize metal centers and control polymer chain growth.

Looking ahead, the demand for highly functionalized pyridine derivatives like Pyridine, 3-Ethenyl-fluoro-methyl-, is expected to grow as industries increasingly seek innovative solutions for complex chemical challenges. Ongoing research into their applications in areas such as renewable energy storage (e.g., batteries and supercapacitors) and advanced drug delivery systems underscores their potential to play a pivotal role in shaping future technologies.

In conclusion, Pyridine derivatives continue to be a focal point for scientific innovation due to their versatility and unique chemical properties. As research into their applications expands across diverse fields—from materials science to medicine—the importance of understanding their synthesis mechanisms and functional properties becomes increasingly evident. With ongoing advancements in synthetic methods and green chemistry practices ensuring sustainable production pathways for compounds like Pyridine derivative CAS No:1824460–31–2 (Pyridine derivative), we can anticipate even greater contributions from this class of compounds to various industries.

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